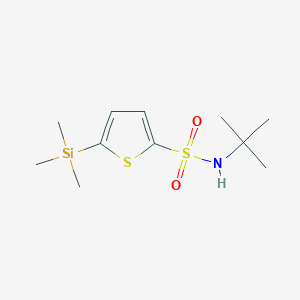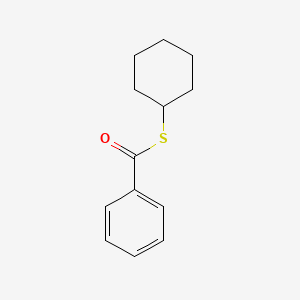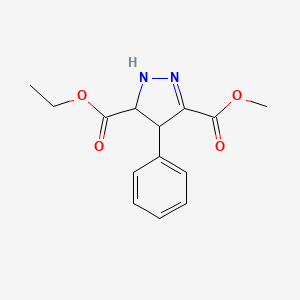
5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione is a chemical compound known for its unique structural features and significant pharmacological activities. It belongs to the class of imidazolidine derivatives, which are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione typically involves the condensation of 4-(dimethylamino)benzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce reduced forms of the compound .
Applications De Recherche Scientifique
5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione
- 5-(4-Chlorobenzylidene)imidazolidine-2,4-dione
- 5-(4-Nitrobenzylidene)imidazolidine-2,4-dione .
Uniqueness
What sets 5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione apart is its dimethylamino group, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as its potential anticancer activity .
Propriétés
Numéro CAS |
10040-87-6 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-7H,1-2H3,(H2,13,14,16,17)/b10-7+ |
Clé InChI |
KLVRHZIOWMWJOC-YFHOEESVSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-(Bicyclo[3.3.1]nonan-2-yl)morpholine](/img/structure/B3044698.png)
![Bicyclo[3.3.1]nonan-3-ol](/img/structure/B3044699.png)





